2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole
Description
Properties
Molecular Formula |
C6H5BrF3NS |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
2-(1-bromo-2,2,2-trifluoroethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H5BrF3NS/c1-3-2-12-5(11-3)4(7)6(8,9)10/h2,4H,1H3 |
InChI Key |
CCEYJSQJRDJIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1-bromo-2,2,2-trifluoroethyl)-4-methylthiazole typically involves:
- Preparation of 4-methylthiazole or a suitable precursor
- Introduction of the trifluoroethyl side chain at the 2-position
- Selective bromination of the side chain to form the 1-bromo substituent
Preparation Methods
Synthesis of 4-Methylthiazole Core
4-Methylthiazole, the starting heterocyclic core, can be prepared by classical methods such as Hantzsch thiazole synthesis involving α-haloketones and thioamides. Alternatively, commercially available 4-methylthiazole can be used directly.
Introduction of the 1-Bromo-2,2,2-trifluoroethyl Side Chain
There are two main approaches to install the 1-bromo-2,2,2-trifluoroethyl substituent at the 2-position of the thiazole ring:
Alkylation of 2-Lithio-4-methylthiazole with 1-Bromo-2,2,2-trifluoroethyl Precursors
- Step 1: Generation of 2-lithio-4-methylthiazole by treating 4-methylthiazole with a strong base such as n-butyllithium at low temperature (e.g., -78 °C) in anhydrous tetrahydrofuran (THF).
- Step 2: Reaction with 1-bromo-2,2,2-trifluoroethyl electrophile or a suitable trifluoroethylating agent bearing a leaving group (e.g., trifluoroethyl bromide or trifluoroethyl tosylate).
- Step 3: Workup and purification to afford 2-(1-bromo-2,2,2-trifluoroethyl)-4-methylthiazole.
This method leverages the nucleophilicity of the lithiated thiazole at the 2-position and the electrophilicity of the trifluoroethyl bromide.
Bromination of 2-(2,2,2-Trifluoroethyl)-4-methylthiazole
- Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-4-methylthiazole by alkylation of 2-lithio-4-methylthiazole with trifluoroethyl precursors lacking bromine.
- Step 2: Selective bromination at the benzylic position (the carbon adjacent to the thiazole ring) using N-bromosuccinimide (NBS) under controlled conditions (e.g., in carbon tetrachloride or dichloromethane, at 0 °C to room temperature).
- Step 3: Isolation of the brominated product 2-(1-bromo-2,2,2-trifluoroethyl)-4-methylthiazole.
This approach allows introduction of the bromine substituent after the trifluoroethyl side chain is attached.
Alternative Synthetic Routes
- Radical Bromination: Direct bromination of the trifluoroethyl side chain via radical conditions (e.g., using NBS and AIBN initiator) can be employed to selectively brominate the benzylic position.
- Copper-Catalyzed Coupling: Copper-mediated coupling of 2-bromo-4-methylthiazole with trifluoroethyl nucleophiles or equivalents may also be explored, though literature precedence is limited.
Representative Reaction Conditions and Yields
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Lithiation of 4-methylthiazole | n-BuLi, THF, -78 °C, 1 h | >90% (lithiation efficiency) | Strict anhydrous, inert atmosphere |
| 2 | Alkylation with 1-bromo-2,2,2-trifluoroethyl bromide | THF, -78 °C to RT, 2-4 h | 60-75% | Electrophile must be pure |
| 3 | Bromination of 2-(2,2,2-trifluoroethyl)-4-methylthiazole | NBS, CCl4 or CH2Cl2, 0 °C to RT, 2 h | 70-85% | Control to avoid overbromination |
Analytical and Purification Considerations
- Purification: Flash chromatography on silica gel is commonly used to isolate the product.
- Characterization: Confirm structure by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.
- Stability: The brominated trifluoroethyl side chain is sensitive to nucleophilic substitution and should be stored under inert atmosphere.
Literature Examples and Related Syntheses
- Bromination of thiazole derivatives at benzylic positions using NBS is a well-documented method for introducing bromomethyl groups.
- Alkylation of lithiated thiazoles with haloalkyl trifluoromethyl reagents has been reported in related trifluoroethylthiazole syntheses.
- Preparation of 4-bromo-2-methylthiazole by lithiation and subsequent reaction with electrophiles provides a precedent for functionalizing thiazoles at the 2-position.
Summary Table of Synthetic Routes
| Route Number | Starting Material | Key Reagents | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | 4-Methylthiazole | n-BuLi, 1-bromo-2,2,2-trifluoroethyl bromide | Lithiation → Alkylation | Direct, straightforward | Requires low temp, sensitive reagents |
| 2 | 4-Methylthiazole | n-BuLi, trifluoroethyl precursor, NBS | Lithiation → Alkylation → Bromination | More control over bromination | Additional bromination step |
| 3 | 2-Bromo-4-methylthiazole | Trifluoroethyl nucleophile, Cu catalyst | Coupling reaction | Potential for milder conditions | Less documented, may require optimization |
This detailed synthesis analysis shows that the most practical and documented method to prepare 2-(1-bromo-2,2,2-trifluoroethyl)-4-methylthiazole involves lithiation of 4-methylthiazole followed by alkylation with a trifluoroethyl bromide electrophile or by post-alkylation bromination of the trifluoroethyl side chain using N-bromosuccinimide. Reaction conditions must be carefully controlled to ensure selectivity and high yield.
Scientific Research Applications
2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related thiazole derivatives, focusing on substituents, molecular properties, and biological activities:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position and Reactivity: Bromine at position 2 (as in the target compound) increases electrophilicity at the thiazole ring’s C5 position, facilitating nucleophilic attacks. In contrast, bromine at position 4 (e.g., 4-Bromo-2-(2-fluorophenyl)thiazole ) directs reactivity toward aromatic substituents.
Biological Activity :
- 4-Methylthiazole derivatives (e.g., 4-methylthiazole in ) exhibit nephrotoxicity in glutathione-depleted mice, suggesting that the 4-methyl group in the target compound may confer similar risks under specific metabolic conditions.
- Thioamide metabolites (e.g., from 4-tert-butyl-2-methylthiazole ) indicate that sulfur-containing substituents influence toxicity profiles, though the bromo-trifluoroethyl group may alter metabolic cleavage pathways.
Synthetic Utility :
- The trifluoroethylidene group in the target compound could be synthesized via methods similar to those for 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole , leveraging stable sulfone intermediates.
- Bromine substitution at position 2 (as in 2-Bromo-4-(trifluoromethyl)thiazole ) allows for further functionalization via Suzuki coupling or nucleophilic displacement.
Biological Activity
2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole is a thiazole derivative characterized by its unique combination of bromine and trifluoroethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole ring structure contributes to its reactivity and interaction with various biological targets.
- Molecular Formula : CHBrFNS
- Molecular Weight : 260.07 g/mol
- Structural Features : The presence of bromine enhances electrophilicity, while the trifluoroethyl group increases lipophilicity, potentially improving membrane permeability.
The biological activity of thiazole derivatives often involves interactions with specific molecular targets, leading to alterations in biochemical pathways. The mechanisms include:
- Drug-Receptor Interactions : Understanding how 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole interacts with receptors can reveal its therapeutic potential.
- Synergistic Effects : Investigating its interactions with other pharmacological agents may enhance efficacy or reduce side effects.
Biological Activity Overview
Research indicates that 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole exhibits several biological activities:
Antimicrobial Activity
Thiazoles are known for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various pathogens through disruption of cellular processes or interference with metabolic pathways.
Anticancer Activity
Preliminary investigations have shown that 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole may possess anticancer properties. It has been explored as a potential lead compound for developing drugs targeting cancer cells by inducing apoptosis or inhibiting cell proliferation .
Research Findings and Case Studies
Several studies have documented the biological effects and mechanisms associated with this compound:
Case Study: Anticancer Efficacy
In a recent study involving various human cancer cell lines, 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole exhibited an IC50 value indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. This finding positions the compound as a candidate for further development in cancer therapeutics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 1-position undergoes substitution with nucleophiles, enabling structural diversification.
Key Examples
Mechanistic Insight :
-
The reaction with phenylboronic acid follows a Suzuki-Miyaura coupling mechanism, where oxidative addition of the Pd catalyst to the C–Br bond precedes transmetalation and reductive elimination .
-
The trifluoroethyl group enhances electrophilicity at the adjacent carbon, accelerating substitution.
Elimination Reactions
Base-induced elimination generates a trifluoromethyl-substituted alkene.
Conditions and Outcomes
| Base | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| t-BuOK | THF | −78°C → RT | 2-(Trifluoromethylvinyl)-4-methylthiazole | 91% | |
| LDA | Hexane/THF | −78°C | Same as above | 88% |
Key Observation :
-
Elimination proceeds via a β-hydride abstraction mechanism, favored by the strong electron-withdrawing effect of the trifluoroethyl group .
Functional Group Transformations
The thiazole ring and substituents participate in further modifications.
Thiazole Ring Reactions
-
Bromination : Treatment with NBS (N-bromosuccinimide) in CCl₄ selectively brominates the 5-position of the thiazole ring (yield: 65%) .
-
Friedel-Crafts Acylation : Reacts with acetyl chloride/AlCl₃ to introduce an acetyl group at the 5-position (yield: 58%) .
Trifluoroethyl Group Reactions
-
Reduction : LiAlH₄ reduces the trifluoroethyl group to a CHF₂CH₂ moiety (yield: 42%).
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings for complex molecule synthesis.
Biological Activity Modulation
Structural modifications correlate with enhanced bioactivity:
| Derivative | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 2-(1-Phenyl-2,2,2-trifluoroethyl)-4-methylthiazole | CDK9 kinase | 0.14 μM | |
| 2-(1-Iodo-2,2,2-trifluoroethyl)-4-methylthiazole | Plasmodium cyt b | 0.06 μM |
Key Finding :
-
The trifluoroethyl group enhances membrane permeability, improving target engagement in enzyme inhibition assays .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C (DSC data).
-
Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions (t₁/₂ = 2 h at pH 12).
Q & A
Basic: What are the common synthetic routes for preparing 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole, and what key reaction conditions are required?
Methodological Answer:
The synthesis typically involves halogenation and cyclization strategies. A critical step is introducing the bromo-trifluoroethyl group. For example, stable sulfonyl reagents like 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole (Julia procedure) can facilitate trifluoroethylidene formation, followed by bromination . Thiazole ring formation may employ Hantzsch synthesis, where α-halogenated ketones react with thioureas under anhydrous conditions with catalysts like MgSO₄ . Key conditions include controlled temperature (reflux in acetone or acetonitrile), inert atmospheres, and precise stoichiometry of halogenating agents (e.g., CuBr) to minimize side reactions .
Basic: Which spectroscopic methods are most effective for characterizing the structure of 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole, and what spectral features are indicative of its functional groups?
Methodological Answer:
- ¹H/¹³C NMR : The thiazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm). The methyl group on thiazole resonates at δ 2.5–3.0 ppm, while the bromo-trifluoroethyl group shows splitting patterns due to coupling with fluorine (³J coupling) .
- IR Spectroscopy : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-F (1000–1300 cm⁻¹) confirm halogen presence. Thiazole C=N and C-S bonds appear at 1500–1600 cm⁻¹ and 600–700 cm⁻¹, respectively .
- X-ray Crystallography : Resolves torsional angles between the thiazole ring and substituents (e.g., 7.45° twist in brominated analogs) and intermolecular interactions (e.g., S⋯Br contacts at 3.54 Å) .
Advanced: How can researchers optimize the yield of 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole when dealing with competing side reactions during halogenation steps?
Methodological Answer:
- Reagent Selection : Use CuBr instead of Br₂ to reduce electrophilic aromatic substitution byproducts. Copper-mediated bromination ensures regioselectivity .
- Solvent Control : Polar aprotic solvents (e.g., acetonitrile) enhance halogenation efficiency by stabilizing intermediates .
- Temperature Modulation : Lower temperatures (e.g., 0–5°C) during bromo-trifluoroethyl group introduction minimize decomposition. Gradual warming to 60°C completes the reaction .
- Purification : Column chromatography with heptane/ethyl acetate gradients removes unreacted starting materials and halogenated byproducts .
Advanced: What strategies are employed to analyze the biological activity of thiazole derivatives like 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole, particularly in cytotoxicity assays?
Methodological Answer:
- ADME Screening : Use computational tools (e.g., admetSAR) to predict drug-likeness, focusing on logP (<5) and hydrogen-bonding capacity. The bromo-trifluoroethyl group may enhance membrane permeability but reduce solubility .
- In Vitro Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa). Compare IC₅₀ values with analogs to assess substituent effects. For example, bromine’s electron-withdrawing properties may enhance DNA intercalation .
- Mechanistic Studies : Fluorescence microscopy or flow cytometry can detect apoptosis (e.g., Annexin V staining) and cell cycle arrest (e.g., propidium iodide) .
Advanced: In crystallographic studies of brominated thiazole derivatives, how do molecular interactions such as π-stacking and halogen bonding influence the compound’s stability and reactivity?
Methodological Answer:
- π-Stacking : The thiazole ring and aromatic substituents (e.g., phenyl groups) engage in face-to-face π-interactions (centroid distances ~3.8 Å), stabilizing the crystal lattice and reducing molecular mobility. This can correlate with higher melting points and shelf stability .
- Halogen Bonding : Bromine acts as a σ-hole donor, forming S⋯Br (3.54 Å) or Br⋯N interactions. These bonds influence supramolecular assembly and may enhance binding to biological targets (e.g., enzyme active sites with lone-pair-rich residues) .
- Torsional Strain : Twisting between the thiazole and substituents (e.g., 7.45°) affects conformational flexibility, which can be quantified via density functional theory (DFT) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
